![molecular formula C9H19NS B1425385 [1-Cyclopropyl-2-(propylthio)ethyl]methylamine CAS No. 1339355-69-9](/img/structure/B1425385.png)
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine has a molecular formula of C9H19NS and a molecular weight of 173.32 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
S-adenosylmethionine (SAM) Applications
SAM is a biological sulfonium compound that serves as a major biological methyl donor in methyltransferase-catalyzed reactions. It is utilized in synthesizing cyclopropyl fatty acids, amino groups in biotin synthesis, ribosyl groups in modified nucleosides in tRNAs, and aminopropyl groups in the synthesis of ethylene and polyamines. The carbon centers adjacent to the positively charged sulfur atom in SAM are key in these reactions, and SAM also acts as a source of 5'-deoxyadenosyl radicals, which initiate various metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Enamines from Cyclopropylketones
Enamines derived from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone are prepared via reaction with secondary amines and TiCl4. These compounds exhibit a vinylcyclopropane structure, as evidenced by NMR. The study demonstrates the flexibility in synthesizing various cyclopropyl-based compounds (Pocar, Stradi, & Trimarco, 1975).
Cyclopropyl Group in Heterocyclic Compounds
The study of cyclopropanone and methylamine interactions reveals the formation of a variety of heterocycles containing unruptured (spiro-)cyclopropyl groups. This research provides insights into the unique behavior of cyclopropyl groups in creating complex molecular structures (Van Tilborg, Steinberg, & Boer, 1974).
Polyamine Analogue-Induced Programmed Cell Death
N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) represents a class of antitumor agents that induce programmed cell death (PCD) in sensitive cell types. CPENSpm's mechanism of action involves the induction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) and the production of H2O2, suggesting a potential basis for differential sensitivity in antineoplastic treatments (Ha, Woster, Yager, & Casero, 1997).
Propriétés
IUPAC Name |
1-cyclopropyl-N-methyl-2-propylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNJHADYKLNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



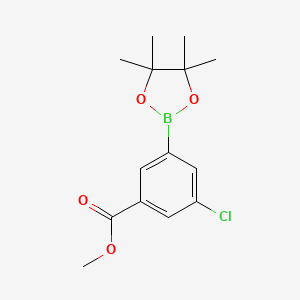


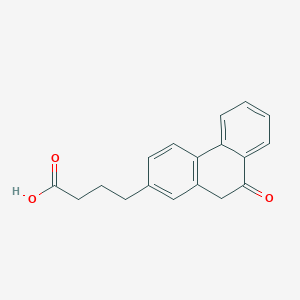
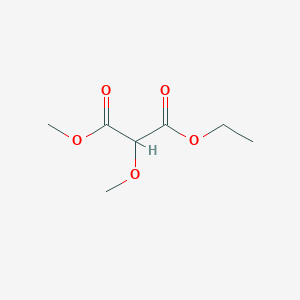
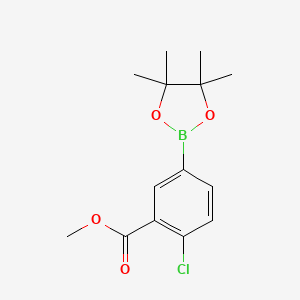
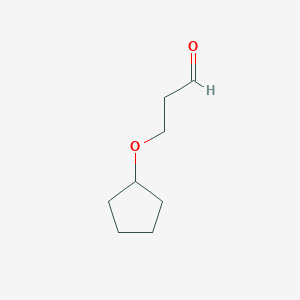

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)

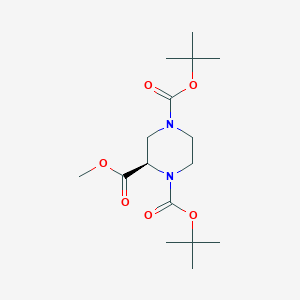

![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)
